

Application Notes: Measuring Amphetamine-Induced Norepinephrine Release with FFN270

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Compound of Interest

Compound Name: *FFN270 hydrochloride*

Cat. No.: *B11937197*

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Introduction

Amphetamine and its derivatives are potent psychostimulants that exert their effects primarily by increasing the extracellular levels of monoamine neurotransmitters, including norepinephrine (NE).^{[1][2][3]} Understanding the precise mechanisms of amphetamine-induced norepinephrine release is crucial for research in neuropsychopharmacology, addiction, and the development of novel therapeutics. FFN270 is a fluorescent false neurotransmitter that serves as a valuable tool for visualizing and quantifying norepinephrine release from individual synapses.^{[4][5][6]} As a fluorescent substrate for both the norepinephrine transporter (NET) and the vesicular monoamine transporter 2 (VMAT2), FFN270 is taken up into noradrenergic neurons and packaged into synaptic vesicles, effectively labeling these structures.^{[4][6][7]} Upon stimulation, such as with amphetamine, the release of FFN270 from synaptic vesicles can be monitored by the loss of fluorescence (destaining), providing a direct measure of norepinephrine release.^{[6][8]}

Principle of the Assay

The FFN270 assay for measuring amphetamine-induced norepinephrine release is based on the following principles:

- Uptake: FFN270 is actively transported into noradrenergic neurons via the norepinephrine transporter (NET).^[6]

- **Vesicular Loading:** Once inside the neuron, FFN270 is packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[6][7] This leads to the accumulation of the fluorescent probe in discrete puncta along noradrenergic axons, which can be visualized using fluorescence microscopy.
- **Amphetamine-Induced Release:** Amphetamine acts as a substrate for NET and VMAT2, disrupting the vesicular storage of norepinephrine and FFN270 and promoting their release into the synaptic cleft through a process of reverse transport.[2][3]
- **Fluorescence Destaining:** The release of FFN270 from synaptic vesicles results in a decrease in the fluorescence intensity of the labeled puncta. This "destaining" can be quantified over time to determine the rate and extent of norepinephrine release.[6][8]

Quantitative Data Summary

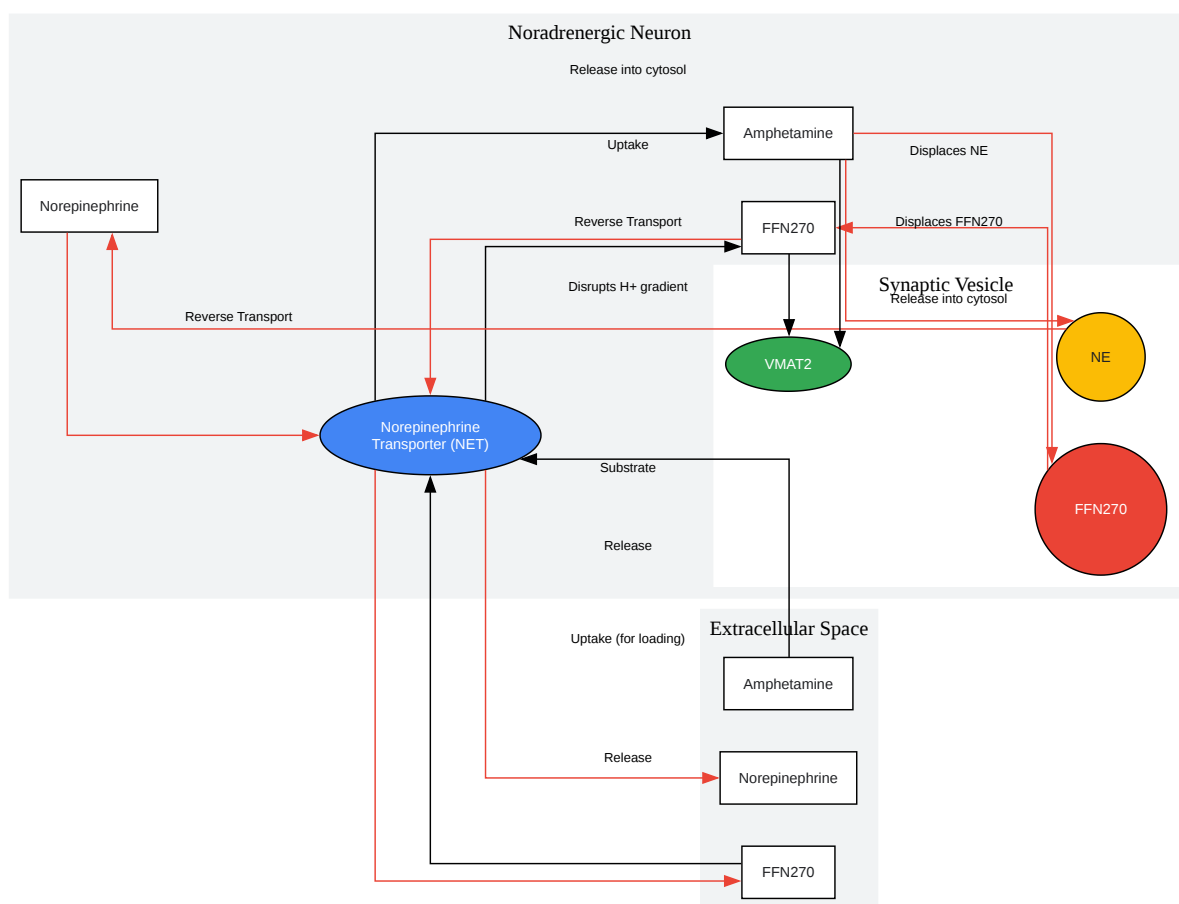
The following tables summarize quantitative data from studies utilizing FFN270 to measure amphetamine-induced norepinephrine release.

Table 1: Amphetamine-Induced FFN270 Release from Noradrenergic Projections in vivo

Treatment Group	Dose (mg/kg)	Time Point	% Decrease in FFN270-Positive Structures (Mean ± SEM)	Number of Animals (n)
Saline (Control)	-	5 min	22.8 ± 6.1%	7
Amphetamine	1	5 min	69.1 ± 6.1%	6
Amphetamine	10	5 min	83.9 ± 4.4%	5
Saline (Control)	-	15 min	~25% (estimated from graph)	7
Amphetamine	1	15 min	>95%	6
Amphetamine	10	15 min	>95%	5

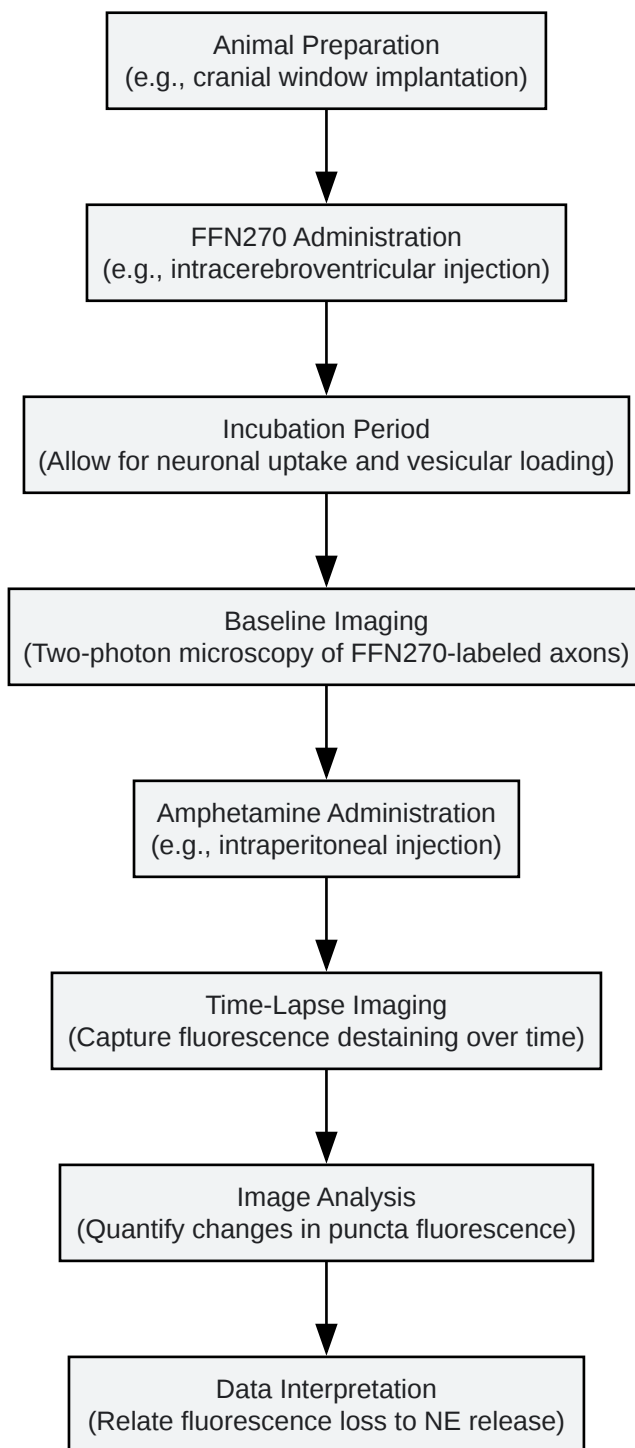
Data extracted from Dunn et al., 2018.[6][8]

Signaling Pathway and Experimental Workflow



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Caption: Amphetamine's mechanism of action on norepinephrine release.



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Caption: Experimental workflow for FFN270 imaging of amphetamine effects.

Experimental Protocols

Protocol 1: In Vivo Imaging of Amphetamine-Induced FFN270 Release in Mice

This protocol is adapted from the methodology described in Dunn et al., 2018.[\[6\]](#)

Materials:

- FFN270 (Tocris, R&D Systems)[\[7\]](#)
- Amphetamine sulfate
- Saline solution (0.9% NaCl)
- Anesthesia (e.g., isoflurane)
- Surgical tools for cranial window implantation
- Two-photon microscope with a tunable femtosecond laser
- Image analysis software (e.g., ImageJ)

Procedure:

- Animal Preparation:
 - Surgically implant a cranial window over the brain region of interest (e.g., somatosensory cortex) in adult mice.
 - Allow for a sufficient recovery period (e.g., 2-3 weeks) before imaging experiments.
- FFN270 Loading:
 - Anesthetize the mouse with isoflurane.

- Administer FFN270 via intracerebroventricular (ICV) injection. A typical dose is 5 μ L of a 10 mM FFN270 solution in saline.
- Allow for a 4-6 hour incubation period for FFN270 to be taken up by noradrenergic neurons and loaded into synaptic vesicles.
- Baseline Imaging:
 - Anesthetize the mouse and place it on the stage of the two-photon microscope.
 - Identify FFN270-labeled noradrenergic axons and varicosities in the brain region of interest.
 - Acquire baseline images (z-stacks) of the fluorescent puncta.
- Amphetamine Administration:
 - Administer amphetamine via intraperitoneal (i.p.) injection. Doses of 1 mg/kg and 10 mg/kg have been shown to be effective.[\[6\]](#)[\[8\]](#)
 - For control experiments, administer an equivalent volume of saline.
- Time-Lapse Imaging:
 - Immediately after amphetamine or saline injection, begin acquiring time-lapse images of the same field of view at regular intervals (e.g., every 5 minutes) for a desired duration (e.g., 25 minutes).
- Image Analysis:
 - Use image analysis software to identify and count the number of FFN270-positive puncta in each image over the time course.
 - Quantify the fluorescence intensity of individual puncta, if desired.
 - Calculate the percentage decrease in the number of FFN270-positive structures relative to the baseline image for each time point.

Protocol 2: FFN270 Loading and Release in Brain Slices

This protocol provides a general framework for studying amphetamine-induced FFN270 release in acute brain slices.

Materials:

- FFN270
- Amphetamine
- Artificial cerebrospinal fluid (aCSF)
- Vibratome or tissue chopper
- Incubation chamber
- Confocal or two-photon microscope

Procedure:

- Brain Slice Preparation:
 - Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.
 - Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 μ m thick) of the desired brain region using a vibratome.
 - Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
- FFN270 Loading:
 - Incubate the brain slices in aCSF containing FFN270 (e.g., 10 μ M) for a specified duration (e.g., 30-60 minutes) at 37°C.
 - Wash the slices with fresh aCSF to remove excess FFN270.
- Imaging and Amphetamine Application:

- Transfer a slice to the recording chamber of the microscope and continuously perfuse with oxygenated aCSF.
- Acquire baseline images of FFN270-labeled structures.
- Switch the perfusion to aCSF containing amphetamine (e.g., 10 μ M).
- Acquire time-lapse images to monitor the destaining of FFN270 puncta.
- Data Analysis:
 - Quantify the change in fluorescence intensity of individual puncta over time using appropriate image analysis software.
 - Determine the rate of FFN270 release by fitting the fluorescence decay to an exponential function.

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